1-Adamantyl isocyanate

Descripción general

Descripción

1-Adamantyl isocyanate is a chemical compound that can be synthesized from 1-adamantyl azide. The transformation of 1-adamantyl azide to this compound involves the use of [Cr(CO)3Cp]2 under an argon atmosphere, which results in the formation of this compound and [Cr(CO)2Cp]2 . This compound is of interest due to its potential applications in various chemical reactions and as a precursor for other adamantyl-containing compounds.

Synthesis Analysis

The synthesis of this compound has been achieved through the reaction of 1-adamantyl azide with [Cr(CO)3Cp]2. During this process, two intermediates were detected, and under a carbon monoxide atmosphere, the catalyst could be regenerated, allowing for multiple turnovers . Another method for synthesizing adamantyl-containing isocyanates involves a one-step preparation method using the Curtius reaction from adamantanecarboxylic and acetic acids without isolating the intermediate acid chloride .

Molecular Structure Analysis

The molecular structure of this compound has been inferred from the reaction intermediates and products formed during its synthesis. For example, an electron spin resonance active complex was proposed to be •Cr(CO)2(O═C═NAd)Cp during the synthesis process . However, detailed structural analysis of this compound itself is not provided in the abstracts.

Chemical Reactions Analysis

This compound can participate in further chemical reactions. For instance, it can react with Mo(CO)3(PiPr3)2 to form a complex with a reported structure, indicating its reactivity and potential for forming coordination compounds . Additionally, the versatility of adamantane derivatives in forming one-dimensional motifs through hydrogen bonding and coordination with various partners, such as dicarboxylic acids and metal ions, suggests that this compound may also exhibit similar reactivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly detailed in the provided abstracts, the properties of related adamantane derivatives can be considered. For example, adamantane-1-carbonyl-containing thioureas exhibit typical bond lengths and angles, with the adamantane residues adopting a chair conformation. The molecular conformation is stabilized by intramolecular hydrogen bonding . These insights into related compounds may provide a general understanding of the physical and chemical properties that this compound could possess.

Aplicaciones Científicas De Investigación

1. Organometallic and Coordination Chemistry

Fortman, Captain, and Hoff (2009) explored the conversion of 1-adamantyl azide to 1-adamantyl isocyanate using [Cr(CO)3Cp]2. This research demonstrates the potential of this compound in organometallic and coordination chemistry, specifically in the formation of metal-complexes and catalysis applications. Additionally, it highlights its role in facilitating stoichiometric and catalytic conversions in organometallic reactions (Fortman, Captain, & Hoff, 2009).

2. Synthesis of Isocyanates

Butov, Burmistrov, and Pitushkin (2017) developed a one-step preparation method for adamantyl-containing isocyanates. This research is significant for the synthesis of isocyanates, demonstrating a streamlined approach for producing this compound and its derivatives. It emphasizes the efficiency and high yields achievable in the synthesis of these compounds, which can be valuable in various chemical synthesis processes (Butov, Burmistrov, & Pitushkin, 2017).

3. Creation of Heterocycles

Huang and Martin (2015) investigated the reaction of pentaphenylborole with this compound, leading to the formation of seven-membered heterocycles. This application is crucial in the field of heterocyclic chemistry, where this compound serves as a building block for complex molecular structures. It showcases the potential of this compound in constructing diverse chemical architectures, contributing to advancements in synthetic chemistry (Huang & Martin, 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-isocyanatoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHCPGFCIQDXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

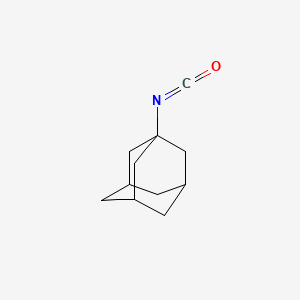

C1C2CC3CC1CC(C2)(C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366127 | |

| Record name | 1-isocyanatoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4411-25-0 | |

| Record name | 1-isocyanatoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 1-adamantyl isocyanate in materials science?

A1: this compound plays a crucial role in synthesizing stable nanoparticle vesicles. [] These vesicles are created through the self-assembly of silica nanoparticles modified with adamantyl and cyclodextrin groups. [] The adamantyl group specifically interacts with cyclodextrin via host-guest interactions, driving the formation of these unique structures. [] These nanoparticle vesicles hold potential for applications in chemical storage and transport due to their stability and hollow structure. []

Q2: How does the structure of this compound influence its rotational diffusion in solution?

A2: this compound exhibits axially symmetric rotational diffusion in methylene chloride solution, contrasting with the isotropic rotational diffusion of the more symmetrical adamantane molecule. [] This difference arises from the presence of the isocyanate group (-N=C=O) in this compound, which disrupts the spherical symmetry and introduces anisotropy in its rotational motion. []

Q3: Can this compound be used to modify natural polymers for biomedical applications?

A3: Yes, this compound can modify guar gum, a natural polysaccharide. [] Reacting guar gum with this compound yields Guar-ADI, which can form hydrogels via host-guest interactions with poly-β-cyclodextrin. [] These hydrogels show promise for drug delivery and as scaffolds for bone cell growth, highlighting their potential in biomedical applications. []

Q4: Are there any known catalytic reactions involving this compound?

A4: While this compound itself is not typically used as a catalyst, its formation from 1-adamantyl azide can be catalyzed by [Cr(CO)3Cp]2. [] This reaction proceeds under an argon atmosphere and involves the formation of several intermediates, including a proposed radical species •Cr(CO)2(O═C═NAd)Cp. [] Notably, this catalytic cycle can achieve approximately five turnovers under a CO atmosphere. []

Q5: How does this compound react with pentaphenylborole?

A5: this compound reacts with pentaphenylborole through a ring expansion reaction, inserting the C-N moiety into the borole ring. [] This insertion ultimately results in a seven-membered BNC5 heterocycle. [] The reaction is believed to proceed through the coordination of the nitrogen atom of the isocyanate group to the boron atom in pentaphenylborole, followed by ring expansion. [] This reaction highlights the potential of this compound in constructing novel boron-containing heterocycles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.